This compound is classified as a glycoside, specifically a uronate, due to the presence of a uronic acid moiety derived from galactose. It is also categorized under acetylated carbohydrates, which are known for their enhanced solubility and stability in various chemical environments.
The synthesis of methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate typically involves several steps that include the acetylation of the galactopyranose unit followed by glycosylation reactions.
The synthesis can be optimized by controlling reaction parameters such as temperature, solvent choice (often dichloromethane or dimethylformamide), and reaction time to improve yield and purity .
The molecular structure of methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate features:
The structural analysis can be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate participates in various chemical reactions typical for glycosides:
These reactions are significant for modifying the compound for specific applications in biochemistry and medicinal chemistry .
The mechanism of action of methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate primarily revolves around its ability to interact with biological systems via glycosidic bonds.
This mechanism underlines its potential use in drug delivery systems where controlled release is required .
Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and biochemistry .
Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate finds applications across several scientific domains:
The compound Methyl-(allyl 2,3,4-tetra-O-acetyl-β-D-galactopyranosid)uronate follows systematic IUPAC naming conventions for glycosidic derivatives. Its full name is:Methyl allyl [(2R,3S,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)-2-oxotetrahydro-2H-pyran-3,4,5-triyl] triacetate [1] [7]. This nomenclature encodes:
The molecular formula C₁₇H₂₄O₁₀ is established through high-resolution mass spectrometry and elemental analysis [1] [6]. Key mass metrics include:
Table 1: Atomic Composition and Mass Calculation
Element | Atom Count | Contribution (Da) |
---|---|---|
Carbon (C) | 17 | 204.177 |
Hydrogen (H) | 24 | 24.192 |
Oxygen (O) | 10 | 159.992 |
Total | 388.361 |
Mass discrepancies <0.01% vs. theoretical values (e.g., 388.361 Da calculated) validate synthetic purity [1] [6]. Allyl (C₃H₅) and methyl ester (COOCH₃) groups contribute 41.05 Da and 59.04 Da, respectively, distinguishing this derivative from non-uronate analogs.
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR spectra in CDCl₃ reveal characteristic shifts:
Table 2: Key ¹³C NMR Assignments
Carbon | δ (ppm) | Assignment |
---|---|---|
C=O (ester) | 169.8–170.6 | Acetyl/uronate carbonyls |
C-1 | 100.5 | Anomeric carbon |
-OCH₃ | 52.9 | Methyl ester |
Allyl CH₂ | 69.4 | Glycosidic linkage |
Infrared Spectroscopy
IR spectra (KBr pellet) show:
Mass Spectrometry
ESI-MS exhibits [M+Na]⁺ peak at m/z 411.36, aligning with theoretical m/z 411.35 for C₁₇H₂₄O₁₀Na. Fragmentation includes loss of acetyl groups (−60 Da) and allyl moiety (−41 Da) [6].
No direct crystallographic data exists for this specific uronate. However, studies of analogous compounds (e.g., Allyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside) reveal:
DFT studies (B3LYP/6-311G**) highlight:
Table 3: Key Computational Parameters
Parameter | Value | Method |
---|---|---|
C1-O bond length | 1.42 Å | DFT B3LYP/6-311G** |
Glycosidic torsion Φ | −65° | MD (CHCl₃, 300 K) |
Ring inversion barrier | 5.2 kcal/mol | Conformational scan |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7